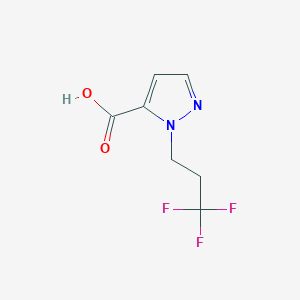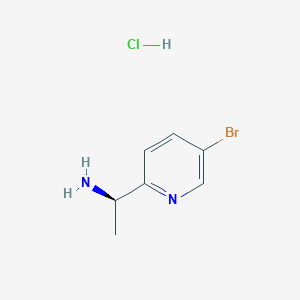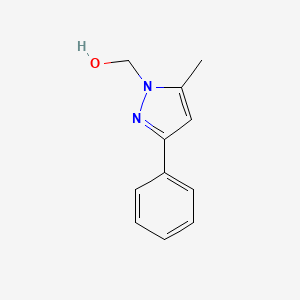
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-carboxamid
Übersicht
Beschreibung
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide (DMODBC) is a synthetic organic compound belonging to the family of benzoxazoles. It has been studied extensively for its potential applications in the fields of medicine, materials science and organic synthesis. DMODBC has been found to possess unique properties that make it an attractive candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie hat diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit anderen bioaktiven Molekülen vielversprechend gezeigt. Sie wurde bei der Synthese von Derivaten verwendet, die analgetische und entzündungshemmende Wirkungen zeigen . Die Fähigkeit der Verbindung, mit biologischen Zielen zu interagieren, kann zur Entwicklung neuer Therapeutika genutzt werden.
Materialwissenschaft
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-carboxamid: dient als Vorläufer für Materialien mit spezifischen elektronischen Eigenschaften. Sie wurde bei der Entwicklung von n-Typ-Dotierstoffen für organische Dünnschichttransistoren (OTFTs) und Solarzellen eingesetzt . Ihre elektronendonierenden Eigenschaften machen sie geeignet, um die Leitfähigkeit von Halbleiter-basierten Polymeren zu verbessern.
Biochemie
Biochemisch kann die Verbindung an Enzymhemmungsuntersuchungen beteiligt sein. Ihre Struktur ermöglicht es ihr, an aktive Zentren oder allosterische Zentren von Enzymen zu binden, was bei der Aufklärung von Enzymmechanismen oder der Entwicklung von Enzymhemmern als Medikamente nützlich sein kann .
Pharmakologie
Pharmakologisch wurden die Derivate der Verbindung auf ihre Aktivität gegen verschiedene Enzyme, einschließlich der humanen rekombinanten alkalischen Phosphatase, getestet . Dieses Screening ist entscheidend für die Entdeckung neuer Medikamente mit möglichen Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit Enzymfunktionsstörungen.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may also affect multiple biochemical pathways.
Biochemische Analyse
Biochemical Properties
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the BRPF1 bromodomain, a protein involved in the assembly of MYST histone acetyltransferase complexes . The interaction between N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide and BRPF1 bromodomain is characterized by its binding mode and structure-activity relationship, which highlights its potential as a selective inhibitor .
Cellular Effects
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of specific proteins, leading to changes in gene expression and cellular responses . This compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the BRPF1 bromodomain, inhibiting its activity and preventing the assembly of MYST histone acetyltransferase complexes . This inhibition leads to alterations in histone acetylation, which can affect gene expression and chromatin structure . Additionally, N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may interact with other proteins and enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can result in sustained inhibition of target proteins and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target proteins . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function . Understanding the metabolic pathways of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific cellular compartments can influence its activity and effectiveness . Understanding the transport and distribution mechanisms of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is crucial for optimizing its use in research and therapeutic applications .
Subcellular Localization
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s subcellular localization can influence its interactions with target proteins and enzymes, affecting its overall biological activity . Understanding the subcellular localization of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)9(13)6-3-4-8-7(5-6)11-10(14)15-8/h3-5H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFEJGMZCGINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















